molecular formula C21H14BrN5O2 B12419456 Pde5-IN-3

Pde5-IN-3

Cat. No.: B12419456
M. Wt: 448.3 g/mol
InChI Key: VEWWTIYTUWYUOJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pde5-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of icariin analogs, which are modified through medicinal chemistry to enhance their potency and specificity . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Comparison with Similar Compounds

Pde5-IN-3 is similar to other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, vardenafil, and avanafil . These compounds share a common mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties . For example, sildenafil and vardenafil have similar structures and act as competitive inhibitors of phosphodiesterase type 5, while tadalafil has a longer duration of action . The uniqueness of this compound lies in its specific structural modifications that enhance its potency and selectivity compared to other inhibitors .

Conclusion

This compound is a valuable compound with diverse applications in scientific research and medicine. Its ability to inhibit phosphodiesterase type 5 and modulate cyclic guanosine monophosphate signaling makes it a promising candidate for the treatment of various conditions. The synthesis, chemical reactions, and mechanism of action of this compound provide insights into its potential therapeutic benefits and pave the way for further research and development.

Properties

Molecular Formula

C21H14BrN5O2

Molecular Weight

448.3 g/mol

IUPAC Name

1-(4-bromophenyl)-6-(2-methoxyquinolin-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H14BrN5O2/c1-29-21-15(10-12-4-2-3-5-17(12)24-21)18-25-19-16(20(28)26-18)11-23-27(19)14-8-6-13(22)7-9-14/h2-11H,1H3,(H,25,26,28)

InChI Key

VEWWTIYTUWYUOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C3=NC4=C(C=NN4C5=CC=C(C=C5)Br)C(=O)N3

Origin of Product

United States

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